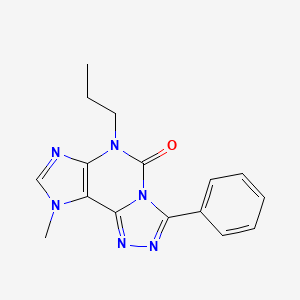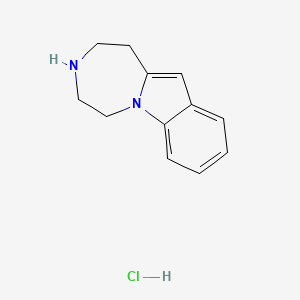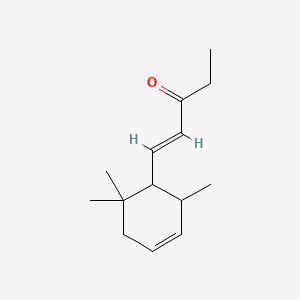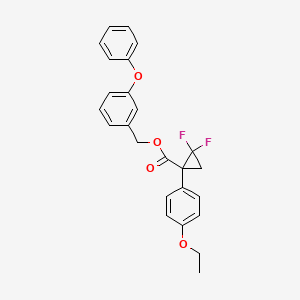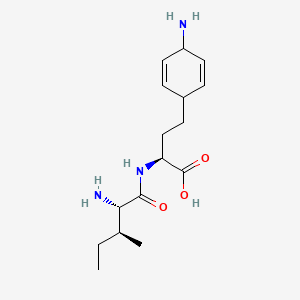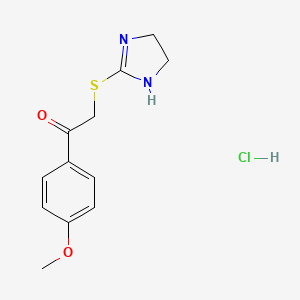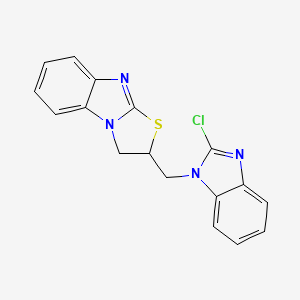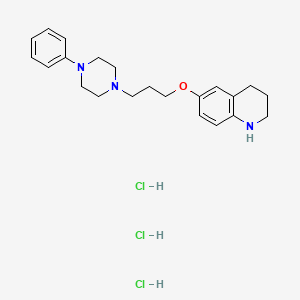
Quinoline, 1,2,3,4-tetrahydro-6-(3-(4-phenyl-1-piperazinyl)propoxy)-, trihydrochloride, monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 1,2,3,4-tetrahydro-6-(3-(4-phenyl-1-piperazinyl)propoxy)-, trihydrochloride, monohydrate is a complex organic compound with a unique structure that includes a quinoline backbone, a tetrahydro group, and a phenyl-piperazine moiety.
Métodos De Preparación
The synthesis of Quinoline, 1,2,3,4-tetrahydro-6-(3-(4-phenyl-1-piperazinyl)propoxy)-, trihydrochloride, monohydrate typically involves multiple steps. The process begins with the preparation of the quinoline backbone, followed by the introduction of the tetrahydro group and the phenyl-piperazine moiety. The final step involves the formation of the trihydrochloride salt and the addition of a monohydrate molecule. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the tetrahydro group, leading to different hydrogenated forms.
Substitution: The phenyl-piperazine moiety can undergo substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Quinoline, 1,2,3,4-tetrahydro-6-(3-(4-phenyl-1-piperazinyl)propoxy)-, trihydrochloride, monohydrate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It has shown promise in preclinical studies for the treatment of various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. It can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Compared to other similar compounds, Quinoline, 1,2,3,4-tetrahydro-6-(3-(4-phenyl-1-piperazinyl)propoxy)-, trihydrochloride, monohydrate stands out due to its unique combination of structural features. Similar compounds include:
- Quinoline derivatives with different substituents.
- Tetrahydroquinoline compounds with varying degrees of hydrogenation.
- Phenyl-piperazine derivatives with different functional groups. Its uniqueness lies in the specific arrangement of these groups, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
119321-54-9 |
|---|---|
Fórmula molecular |
C22H32Cl3N3O |
Peso molecular |
460.9 g/mol |
Nombre IUPAC |
6-[3-(4-phenylpiperazin-1-yl)propoxy]-1,2,3,4-tetrahydroquinoline;trihydrochloride |
InChI |
InChI=1S/C22H29N3O.3ClH/c1-2-7-20(8-3-1)25-15-13-24(14-16-25)12-5-17-26-21-9-10-22-19(18-21)6-4-11-23-22;;;/h1-3,7-10,18,23H,4-6,11-17H2;3*1H |
Clave InChI |
WMFKTAHFWFYEBS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2)OCCCN3CCN(CC3)C4=CC=CC=C4)NC1.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-[hydroxy-(17-methyl-2,10,15,15-tetraoxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-trien-7-yl)methyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12781521.png)
